molecular formula C7H7N3S B6616587 6-amino-2-(methylsulfanyl)pyridine-3-carbonitrile CAS No. 1392149-89-1

6-amino-2-(methylsulfanyl)pyridine-3-carbonitrile

Cat. No. B6616587
CAS RN: 1392149-89-1
M. Wt: 165.22 g/mol
InChI Key: WDUYGQZRZXAAGJ-UHFFFAOYSA-N
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Description

6-Amino-2-(methylsulfanyl)pyridine-3-carbonitrile (6-AMSPC) is an organic compound that has been studied for its potential applications in the pharmaceutical and biotechnology industries. 6-AMSPC is a small molecule that is easily synthesized and has a wide range of biological activities. It has been studied for its potential applications in the treatment of cancer, inflammation, and other diseases. 6-AMSPC has been used as a starting material in the synthesis of other compounds and has been studied for its ability to modulate enzyme activity.

Scientific Research Applications

6-amino-2-(methylsulfanyl)pyridine-3-carbonitrile has been studied for its potential applications in the pharmaceutical and biotechnology industries. It has been studied for its ability to modulate enzyme activity, with potential applications in the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential as a starting material in the synthesis of other compounds.

Mechanism of Action

6-amino-2-(methylsulfanyl)pyridine-3-carbonitrile has been studied for its ability to modulate enzyme activity. It has been found to interact with a number of enzymes, including cyclooxygenase-2 (COX-2), cyclooxygenase-1 (COX-1), and phospholipase A2 (PLA2). It has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
This compound has been studied for its potential applications in the treatment of cancer, inflammation, and other diseases. It has been found to inhibit the activity of COX-2, COX-1, PLA2, and 5-LOX, which are all involved in inflammation. It has also been found to have anti-tumor effects, as well as antiproliferative and apoptotic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-amino-2-(methylsulfanyl)pyridine-3-carbonitrile is that it is easily synthesized, making it an ideal starting material for laboratory experiments. Additionally, it has been found to have a wide range of biological activities, making it a useful tool for studying the effects of various enzymes and pathways. However, it is important to note that this compound is a small molecule and therefore may not be suitable for large-scale studies.

Future Directions

The potential applications of 6-amino-2-(methylsulfanyl)pyridine-3-carbonitrile are vast and varied, and there are a number of future directions for research. These include further investigation of its ability to modulate enzyme activity, its potential as a starting material for the synthesis of other compounds, and its potential use in the treatment of cancer, inflammation, and other diseases. Additionally, further research could be conducted to explore the potential use of this compound in drug delivery systems, as well as its potential as a tool for studying the effects of various enzymes and pathways.

properties

IUPAC Name

6-amino-2-methylsulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUYGQZRZXAAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=N1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3 g (14.3 mmol) of 2-amino-5-cyano-6-(methylthio)nicotinic acid in 30 ml of diphenyl ether is stirred at 255° C. for 60 hours. After returning to room temperature, 60 ml of cyclohexane is added and the reaction medium is triturated for 30 minutes. The solid formed is filtered and then rinsed thoroughly with cyclohexane. The solid is redissolved in ethyl acetate and then the organic phase is washed with water, dried on magnesium sulfate, filtered and then evaporated to yield 1.32 g (55%) of 6-amino-2-(methylthio)nicotinonitrile in the form of a brown powder.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

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